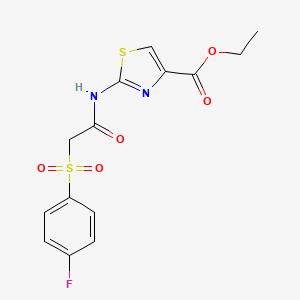

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

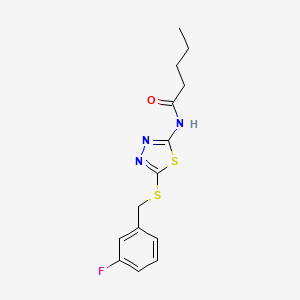

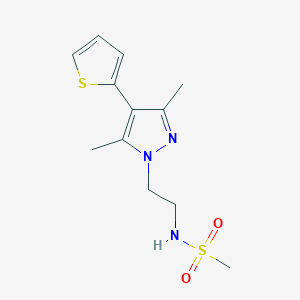

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms . This compound also includes a fluorophenyl group, a sulfonyl group, an acetamido group, and a carboxylate group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 2-aminothiazole-4-carboxylate derivatives have been synthesized by reacting ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture was stirred and refluxed for 12 hours, and the progress of the reaction was monitored by thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiazole ring and the fluorophenyl, sulfonyl, acetamido, and carboxylate groups. Thiazoles are known to have three possible orientations towards a target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For example, the presence of the thiazole ring could enable reactions such as electrophilic substitution . Additionally, the presence of the fluorophenyl group could alter the biophysical and chemical properties, such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the thiazole ring and the fluorophenyl, sulfonyl, acetamido, and carboxylate groups. Thiazoles are known to resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

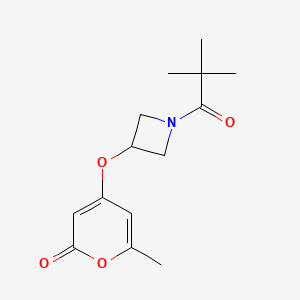

- Design and Synthesis of Analogs : Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor, has led to the development of more potent inhibitors with improved drug-like properties. These analogs, including thiazole derivatives, demonstrated significant inhibitory effects on cancer cell growth both in vitro and in vivo, highlighting their potential for therapeutic applications (Shukla et al., 2012).

- Novel Synthesis Methods : Innovations in the synthesis of thiazole derivatives have been reported, offering new pathways for creating compounds with potential biological activity. For instance, the photolysis of specific esters in the presence of thioamides leads to moderate yields of thiazole-5-carboxylate esters, opening new avenues for drug synthesis (Fong et al., 2004).

Pharmacological Applications

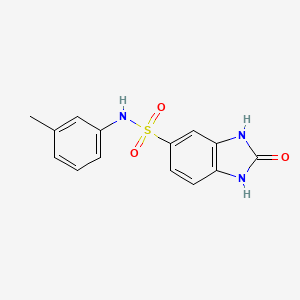

- Antimicrobial and Anticancer Activity : A range of novel thiazole and thiadiazole derivatives incorporating sulfonamide groups has been synthesized and evaluated for their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibitory activities. These compounds show significant potential as therapeutic agents against various microbial and cancer cell lines (Riyadh et al., 2018).

- Glaucoma Treatment Potential : Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing promise as potent inhibitors for the treatment of glaucoma (Kasımoğulları et al., 2010).

Drug-Likeness and Safety Profiles

- Structural and Drug-Likeness Analysis : The structural elucidation, density functional theory (DFT) studies, and ADME-T (absorption, distribution, metabolism, excretion, and toxicity) calculations of novel thiazole derivatives indicate their potential as drug-like molecules adhering to Lipinski's rule of five, demonstrating encouraging pharmacokinetic properties and safety profiles for further drug development processes (Nagarajappa et al., 2022).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. For example, 2,4-disubstituted thiazoles have been found to exhibit a wide range of biological activities and could be considered for further development as therapeutic agents .

Wirkmechanismus

Target of Action

Thiazoles and sulfonyl compounds, which are part of the structure of “Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate”, are known to exhibit a wide range of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, inducing a range of effects .

Biochemical Pathways

Without specific studies on “Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been reported to have a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O5S2/c1-2-22-13(19)11-7-23-14(16-11)17-12(18)8-24(20,21)10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZDKSHHUVPZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)

![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)

![(3Ar,6aR)-2-phenylmethoxycarbonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2689605.png)

![3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689607.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)